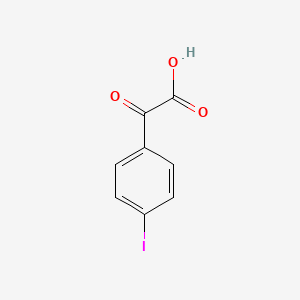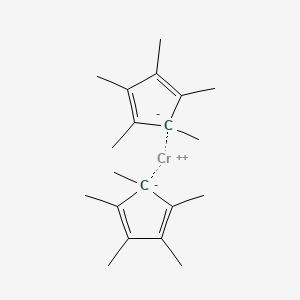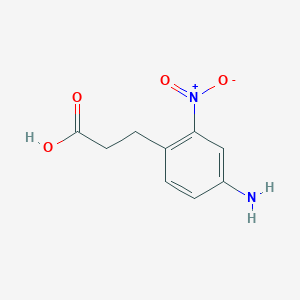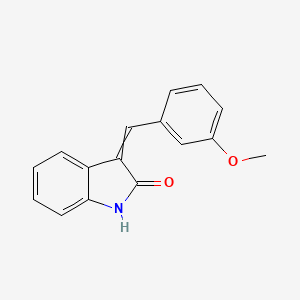
Sodium mesitylene sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium mesitylene sulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound is known for its strong acidic properties and is widely used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium mesitylene sulfonic acid can be synthesized through the sulfonation of mesitylene. The process involves the reaction of mesitylene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:
Sulfonation: Mesitylene is reacted with concentrated sulfuric acid at elevated temperatures.
Neutralization: The resulting mesitylene sulfonic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of mesitylene.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium mesitylene sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Sulfonic Acid Derivatives: Formed through oxidation.
Sulfur-Containing Compounds: Resulting from reduction reactions.
Substituted Mesitylene Compounds: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium mesitylene sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: Employed in biochemical assays and as a reagent in protein modification studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an electrolyte in electrochemical applications.
Wirkmechanismus
The mechanism of action of sodium mesitylene sulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid group acts as a proton donor, enabling catalytic activity in esterification and alkylation reactions. Additionally, its ability to form stable sulfonate salts makes it valuable in electrochemical applications.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic Acid: Another strong acid with similar applications in catalysis and electrochemistry.
Toluene Sulfonic Acid: Used in similar reactions but has different reactivity due to the toluene ring structure.
Benzene Sulfonic Acid: Shares similar properties but differs in the aromatic ring structure.
Uniqueness: Sodium mesitylene sulfonic acid is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. This structural difference makes it particularly effective in specific catalytic and electrochemical applications.
Eigenschaften
Molekularformel |
C9H13NaO3S |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
sodium;hydrogen sulfite;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI-Schlüssel |
KFXNBFHTTLQEQY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)




![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)





![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)
